ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex small molecule featuring a cyclohepta[b]thiophene core substituted with a benzamido group modified by a 3,4-dihydroisoquinoline sulfonyl moiety. The compound’s synthesis likely involves multi-step reactions, including thiophene ring formation via cycloheptanone and sulfur (as seen in related compounds) , followed by sulfonylation and benzamido coupling .
Properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5S2/c1-2-35-28(32)25-23-10-4-3-5-11-24(23)36-27(25)29-26(31)20-12-14-22(15-13-20)37(33,34)30-17-16-19-8-6-7-9-21(19)18-30/h6-9,12-15H,2-5,10-11,16-18H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADFEDOHCNQQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is an enzyme that plays a crucial role in the metabolism of steroids and is a target of interest in both breast and prostate cancer.
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3. Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket.
Biochemical Pathways
The compound affects the steroid metabolism pathway by inhibiting the AKR1C3 enzyme. This inhibition can disrupt the normal function of the pathway, leading to downstream effects that can influence the progression of diseases like breast and prostate cancer.
Pharmacokinetics
The compound’s cellular potency has been measured by the inhibition of akr1c3 metabolism of a known substrate, suggesting that it can be absorbed and metabolized effectively.
Biological Activity
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a cyclohepta[b]thiophene core , which is linked to a sulfonamide moiety and a benzamide group. The presence of the 3,4-dihydroisoquinoline structure enhances its biological relevance. The molecular formula is , with a molecular weight of approximately 590.2 g/mol .
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Inhibition of Enzymatic Activity :
- The compound has been identified as a potent inhibitor of Aldo-Keto Reductase AKR1C3 , which is implicated in various cancers, including breast and prostate cancer. It demonstrates high selectivity and potency in the low nanomolar range .
- Additionally, it exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , which are critical targets in neurodegenerative diseases like Alzheimer's .
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Anticancer Properties :
- The structural components suggest potential anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. The sulfonamide group may enhance interactions with biological targets involved in cancer progression .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Studies
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Cancer Research :
- In a study focusing on breast cancer models, the compound demonstrated significant inhibition of AKR1C3 activity, suggesting its role in reducing tumor growth rates. The study highlighted its isoform-selective nature, which could minimize side effects associated with broader-spectrum inhibitors .
- Neurodegeneration :
Scientific Research Applications
Structural Characteristics
The compound features a unique structure comprising:
- Cyclohepta[b]thiophene core : Provides a stable framework for biological interactions.
- Sulfonamide group : Enhances solubility and reactivity with biological targets.
- Dihydroisoquinoline moiety : Known for its diverse pharmacological properties.
Anti-inflammatory Activity
Recent studies indicate that the compound exhibits significant anti-inflammatory properties. It selectively inhibits cyclooxygenase-2 (COX-II) , an enzyme involved in the inflammatory response. Comparative studies have shown that this compound has an IC50 value comparable to established COX-II inhibitors like Celecoxib but with reduced ulcerogenic effects .
Antitumor Activity
The structural features suggest potential antitumor properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of dihydroisoquinoline have shown significant antiproliferative activity in vitro, warranting further investigation into the antitumor capabilities of this compound .
Synthesis and Biological Evaluation
Research has focused on synthesizing derivatives of this compound and evaluating their biological activities. Modifications at specific positions on the cyclohepta[b]thiophene core can enhance anti-inflammatory and antitumor activities. A study by Chahal et al. highlighted the synthesis of derivatives and their evaluation against various biological targets, demonstrating promising results.
Case Studies
- Study on COX-II Inhibition : This study compared various COX-II inhibitors and found that the compound exhibited comparable inhibitory activity against COX-II while demonstrating lower ulcerogenic effects compared to traditional NSAIDs .
- Anticancer Activity Research : Investigations into similar dihydroisoquinoline compounds indicated their potential to inhibit cancer cell proliferation effectively. The findings support further exploration of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate as a lead compound for anticancer drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of cyclohepta[b]thiophene derivatives with variable benzamido substituents. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Findings:
In contrast, the 4-phenylbenzoyl analog (CAS 303136-36-9) is more lipophilic (XLogP3 = 5.9), favoring membrane permeability . The 4-methoxybenzamido analog (CAS 397290-59-4) exhibits reduced hydrophobicity (XLogP3 ~4.2) due to the electron-donating methoxy group, which may improve aqueous solubility . The 4-nitrobenzamido derivative (CAS 331819-60-4) contains a nitro group, a strong electron-withdrawing substituent that could facilitate further chemical modifications (e.g., reduction to an amine) .
Synthetic Pathways: All analogs share a common cyclohepta[b]thiophene core synthesized via cycloheptanone, sulfur, and ethyl cyanoacetate/malononitrile, as described in . The target compound likely requires additional steps for sulfonylation and dihydroisoquinoline coupling, which may lower synthetic yields compared to simpler analogs (e.g., 22% yield for a related Petasis reaction in ) .
Potential Biological Implications: While pharmacological data for the target compound are unavailable, substituent trends suggest that its sulfonyl-dihydroisoquinoline group could enhance selectivity for targets requiring bulky, polar interactions (e.g., kinase active sites). The nitro-substituted analog (CAS 331819-60-4) may serve as a prodrug precursor, as nitro groups are often reduced in vivo to bioactive amines .
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions starting with a thiophene core fused to a cycloheptane system. Critical steps include sulfonylation of the benzamide moiety and coupling reactions under controlled conditions (e.g., DMF as a solvent, triethylamine as a catalyst at 0–5°C). Purification via recrystallization or HPLC is essential to achieve >95% purity. Reaction yields improve with slow addition of reagents and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most reliable for structural characterization?
Use ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and benzamide groups) and X-ray crystallography for absolute stereochemistry. Mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). For dynamic behavior, variable-temperature NMR can resolve conformational ambiguities in the cycloheptane ring .
Q. How can researchers identify the compound’s primary biological targets?
Employ enzyme inhibition assays (e.g., kinase profiling) and molecular docking to predict binding affinities. Preliminary studies on analogs suggest interactions with ATP-binding pockets in kinases. Use SPR (surface plasmon resonance) to measure real-time binding kinetics and confirm target engagement .
Q. What safety protocols are critical during handling?
Refer to SDS guidelines: use nitrile gloves, fume hoods, and respiratory protection (N95 masks) to avoid inhalation. The compound is a Category 2 skin/eye irritant. Store at 2–8°C under argon to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve bioactivity?
Systematically modify substituents:
- Replace the ethylsulfonyl group with aryl sulfonamides to enhance hydrophobic interactions.
- Introduce electron-withdrawing groups (e.g., nitro) on the benzamide ring to boost kinase inhibition (IC₅₀ improvement from 12 μM to 3.2 μM in analogs). Validate changes using 3D-QSAR models and in vitro cytotoxicity assays (e.g., against HeLa cells) .
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies may arise from impurities (>98% purity required) or assay conditions. Perform HPLC-MS to rule out byproducts (e.g., desulfonated derivatives). Replicate assays in standardized media (e.g., RPMI-1640 with 10% FBS) and use orthogonal methods (e.g., Western blotting alongside cell viability assays) .
Q. What advanced methods detect low-abundance synthetic impurities?
Develop a UPLC-MS/MS method with a C18 column (2.6 μm, 100 Å) and 0.1% formic acid gradient. Monitor for:
- Intermediate 1 : m/z 389.2 (retention time 6.2 min).
- Oxidative byproduct : m/z 432.1 (RT 8.5 min). Limit quantification: 0.1% w/w .
Q. What mechanistic insights can be gained from studying its interaction with quinone reductase 2 (NQO2)?
Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG ≈ -9.8 kcal/mol). Molecular dynamics simulations reveal hydrogen bonding between the sulfonyl group and Asn120 residue. Validate with knockout cell lines to assess NQO2-dependent cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
